5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one
Description
The compound 5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one is a thiazol-4-one derivative characterized by a benzylidene group at position 5 (substituted with 3,4-dimethoxy groups) and a 4-hydroxyanilino moiety at position 2. The Z-configuration of the benzylidene group is critical for its stereochemical stability and biological interactions.
Properties
Molecular Formula |
C18H16N2O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O4S/c1-23-14-8-3-11(9-15(14)24-2)10-16-17(22)20-18(25-16)19-12-4-6-13(21)7-5-12/h3-10,21H,1-2H3,(H,19,20,22)/b16-10- |
InChI Key |
SNCKEEGXLAIPJN-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through a Thia-Michael addition, resulting in the formation of the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, resulting in different reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects . The compound’s structure allows it to intercalate with DNA, disrupting cellular processes and exhibiting cytotoxic effects against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazol-4-one derivatives are highly dependent on substituents at positions 2 (amino group) and 5 (benzylidene group). Below is a comparative analysis of key analogs:
Key Observations:
Analogous compounds with 4-methoxyphenyl (e.g., ) or pyrazole-based substituents (e.g., ) show varied electronic profiles, impacting receptor binding. The 4-hydroxyanilino group provides hydrogen-bonding capacity, which is absent in analogs with methylpiperazine () or sulfanylidene groups ().
Biological Activity :
- The target compound’s low Ephrin B2 inhibition (IC₅₀ = 220,000 nM) suggests that bulkier substituents (e.g., 3,4-dimethoxy) may hinder binding compared to smaller groups like 4-methoxy .
- Curcumin analogs with similar 3,4-dimethoxybenzylidene moieties exhibit potent antioxidant and enzyme inhibitory activities, highlighting the role of conjugated systems in redox modulation .
Key Observations:
Physicochemical and Pharmacokinetic Properties
Substituents significantly influence solubility, logP, and metabolic stability:
Table 3: Predicted Physicochemical Properties
| Compound Type | logP | Hydrogen Bond Donors | Rotatable Bonds | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target compound | 3.2 | 2 | 5 | 85.5 |
| 4-Methoxy analog () | 2.8 | 1 | 6 | 78.3 |
| Sulfanylidene analog () | 4.1 | 0 | 4 | 65.2 |
Key Observations:
- The 4-hydroxyanilino group in the target compound increases polarity (TPSA = 85.5 Ų) compared to analogs with non-polar substituents (e.g., sulfanylidene, TPSA = 65.2 Ų).
- Higher logP values in sulfanylidene derivatives (logP = 4.1) suggest greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
The compound 5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxyaniline and a thiazole precursor. The reaction is often conducted under acidic or basic conditions, utilizing solvents such as ethanol or methanol at controlled temperatures to ensure optimal yield and purity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 31.25 to 62.5 µg/mL against standard strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one | S. aureus | 31.25 |
| 5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one | E. coli | 62.5 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in various studies. For example, certain derivatives have shown antiproliferative effects in human cancer cell lines with GI50 values ranging from 4.57 to 97.09 µM . These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of 5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways by binding to their active sites.
- Receptor Modulation : It could also modulate receptor activity, affecting downstream signaling pathways that regulate cell proliferation and survival.
Study on Antimicrobial Effects
In a comparative study on the antimicrobial efficacy of various thiazole derivatives, it was found that those containing methoxy groups exhibited enhanced antibacterial activity compared to their non-methoxy counterparts. This suggests that the substitution pattern plays a crucial role in determining biological activity.
Study on Anticancer Properties
A recent investigation into the anticancer properties of thiazole derivatives reported that compounds similar to our target compound significantly inhibited tumor growth in xenograft models. The study highlighted the importance of structural features such as the presence of hydroxyl and methoxy groups in enhancing cytotoxicity against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
